4-Bromo-2-chloro-6-(difluoromethoxy)pyridine
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Overview
Description
4-Bromo-2-chloro-6-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine typically involves multiple steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Halogenation: The pyridine ring is first halogenated to introduce bromine and chlorine atoms at specific positions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-6-(difluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen and difluoromethoxy groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Lacks the chlorine atom, making it less versatile in certain reactions.
2-Chloro-4-(difluoromethoxy)pyridine: Lacks the bromine atom, which can affect its reactivity and applications.
6-(Difluoromethoxy)pyridine: Lacks both bromine and chlorine atoms, significantly altering its chemical properties.
Uniqueness
4-Bromo-2-chloro-6-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms, along with the difluoromethoxy group. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Biological Activity
4-Bromo-2-chloro-6-(difluoromethoxy)pyridine is a heterocyclic compound notable for its unique combination of halogen substituents and a difluoromethoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical development, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
- Molecular Formula : C₆H₂BrClF₂N
- Molecular Weight : Approximately 224.00 g/mol
- Structure : The compound features a pyridine ring with bromine, chlorine, and difluoromethoxy substitutions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity towards enzymes and receptors involved in disease pathways.
- Hydrogen Bonding : The difluoromethoxy group can participate in hydrogen bonding with target proteins, influencing their activity.
- Hydrophobic Interactions : The halogen substituents contribute to hydrophobic interactions, which are critical for binding to lipophilic sites on proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
- Agrochemical Applications : Its unique chemical structure allows it to be explored as a potential herbicide or pesticide due to its interaction with biological systems in plants and pests.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antiviral Activity : A study on similar pyridine derivatives demonstrated significant antiviral activity against various viruses, suggesting that halogenated pyridines could be effective in inhibiting viral replication .
- Enzyme Inhibition : Research on compounds with similar structures indicated that they could inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic diseases.
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity | Applications |
---|---|---|---|
This compound | Structure | Antimicrobial, Antiviral | Pharmaceuticals, Agrochemicals |
4-Bromo-2-(trifluoromethyl)pyridine | Structure | Antiviral | Pharmaceuticals |
2-Chloro-6-(difluoromethoxy)pyridine | Structure | Antifungal | Agrochemicals |
Properties
Molecular Formula |
C6H3BrClF2NO |
---|---|
Molecular Weight |
258.45 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H |
InChI Key |
INJRQGFATYRCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)Cl)Br |
Origin of Product |
United States |
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